(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride
Description
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-7-3-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 |
InChI Key |
OLSPYLJJOKFQFD-OXOJUWDDSA-N |
Isomeric SMILES |
CN1C[C@@H]2CCCN[C@@H]2C1.Cl.Cl |
Canonical SMILES |
CN1CC2CCCNC2C1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Enzymatic Optical Resolution of Piperidine Dicarboxylate Intermediate
- Starting Material : Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (Formula II)
- Method : Enzymatic hydrolysis using lipases or esterases selectively hydrolyzes one enantiomer of the racemate, yielding the optically enriched intermediate dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate (Formula III) with >99% optical purity.
- Conditions :
- Reaction at 25°C for ~36 hours
- pH maintained at ~6 by addition of 0.1 M sodium hydroxide
- Reaction progress monitored by chiral HPLC
- Outcome : High yield (>97%) and chemical purity (>99%) of the desired enantiomer after extraction and purification.
Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediate
- Step (b) : The intermediate (III) is converted to (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (Formula IV) through a two-stage process:
Reduction and Final Cyclization to (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine
- Step (c) : Conversion of intermediate (IV) to the target compound (I) involves four sub-steps:
- (c1) Reaction in an inert solvent such as toluene at 70–100°C to prepare for reduction.
- (c2) Treatment with strong acid (e.g., hydrochloric acid) under reflux for 4–10 hours.
- (c3) Reduction using an alkaline metal hydride such as lithium aluminum hydride (LiAlH4) to reduce keto groups to amines and complete ring saturation.
- (c4) Isolation of the final dihydrochloride salt form to enhance stability and facilitate handling.
Reaction Conditions Summary Table
| Step | Reaction Description | Reagents/Conditions | Duration | Outcome/Notes |
|---|---|---|---|---|
| (a) | Enzymatic hydrolysis of racemic piperidine dicarboxylate | Lipase or esterase, pH ~6, 25°C | ~36 hours | Optical purity >99%, yield >97% |
| (b1) | Acid treatment for ring closure | Aqueous HCl, reflux (2–4 h) | 2–4 hours | Formation of bicyclic intermediate |
| (b2) | Condensation with anhydride | Anhydride (e.g., acetic anhydride) | Variable | Completion of dione intermediate |
| (c1) | Heating in inert solvent | Toluene, 70–100°C | Variable | Preparation for reduction |
| (c2) | Acid reflux | Hydrochloric acid, reflux (4–10 h) | 4–10 hours | Protonation and activation |
| (c3) | Reduction | LiAlH4 | Variable | Reduction to saturated bicyclic amine |
| (c4) | Salt formation | HCl to form dihydrochloride salt | - | Stable salt form for isolation |
Research Outcomes and Analytical Data
- Optical Purity : The enzymatic resolution yields intermediates with optical purities exceeding 99%, confirmed by chiral HPLC and NMR analysis.
- Spectroscopic Characterization :
- Yield and Purity : Chemical purity is consistently above 99%, with yields typically above 90% for each step after purification.
- Enantiomeric Excess : The process avoids the need for recycling resolution agents by direct enzymatic resolution, enhancing efficiency and sustainability.
Comparative Notes and Advantages
- The described method improves upon prior art by providing a more practical and scalable route to the (4aS,7aS) isomer with high enantiomeric excess without extensive chromatographic separations or racemate recycling.
- Use of enzymatic resolution is a key innovation, offering selectivity and environmental benefits over classical chemical resolution methods.
- The final dihydrochloride salt form enhances compound stability and handling for downstream applications.
Chemical Reactions Analysis
Reaction Pathway
This process avoids traditional resolution agents, enabling scalable production with minimal waste .
2.1. Reductive Amination
The dihydrochloride form undergoes reductive amination with ketones or aldehydes in the presence of NaBH₃CN or H₂/Pd-C, yielding tertiary amines critical for antibiotic side chains .
2.2. Ring-Opening Reactions
-
Acid Hydrolysis : Treatment with 6M HCl at 100°C cleaves the pyrrolidine ring, producing linear diamines .
-
Oxidation : Reaction with KMnO₄ in acidic conditions generates pyridine-2,3-dicarboxylic acid derivatives .
2.3. Protection/Deprotection Strategies
| Protecting Group | Reagent | Application |
|---|---|---|
| Benzyl (Bn) | BnCl/K₂CO₃ | Shields secondary amines during functionalization |
| Boc | (Boc)₂O/DMAP | Facilitates selective alkylation at the 6-methyl position |
3.1. Coupling with Fluoroquinolone Precursors
Reaction with 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under Mitsunobu conditions (DIAD, PPh₃) achieves 85–92% yield .
3.2. Final Hydrochloride Formation
| Condition | Outcome |
|---|---|
| HCl gas in EtOH | Precipitation of moxifloxacin hydrochloride with ≥99.5% purity |
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Yield | Optical Purity |
|---|---|---|---|
| Enzymatic resolution | Scalable, minimal waste | 78–85% | >99% ee |
| Chiral auxiliary recovery | Cost-effective | 70–75% | 98–99% ee |
| Traditional resolution | Low efficiency | <60% | 95–97% ee |
Stability and Reactivity Insights
Scientific Research Applications
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets. In the case of its role as an intermediate in antibiotic synthesis, it contributes to the formation of compounds that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₈H₁₆N₂·2HCl (exact mass requires further validation).
- Stereochemistry : The (4aS,7aS) configuration ensures proper spatial orientation for binding bacterial targets like DNA gyrase and topoisomerase IV .
- Synthesis : Produced via stereoselective reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using chiral auxiliaries (e.g., naproxen) or resolution with D(-)-tartaric acid .
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituents, stereochemistry, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Analysis of Structural Differences and Implications
Methyl vs. Benzyl Substituents :
- The 6-methyl group in the target compound reduces steric hindrance compared to the 6-benzyl analog, improving metabolic stability and ease of synthesis .
- Benzyl groups are often used as protective intermediates but require additional deprotection steps, complicating large-scale production .
Dihydrochloride Salt vs. Free Base :
- The dihydrochloride form enhances aqueous solubility, critical for formulation in parenteral drugs like Moxifloxacin hydrochloride . In contrast, the free base (parent compound) is less stable under acidic conditions .
Oxazine Ring Modification :
- Replacement of the pyridine ring with an oxazine (as in Finafloxacin intermediates) introduces oxygen, altering electronic properties and binding affinity. This modification broadens antibacterial activity against acid-tolerant pathogens .
Chlorosulfonyl Derivative: The chlorosulfonyl group enables further functionalization (e.g., sulfonamide formation), expanding utility in non-antibiotic drug classes .
Biological Activity
(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride, a compound with the molecular formula CHN and a molecular weight of 126.20 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 126.20 g/mol
- CAS Number : 1909286-87-8
Pharmacological Significance
Research indicates that (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine exhibits significant biological activity, particularly in the realm of antibacterial properties. Its structure suggests potential interactions with various biological targets.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of this compound. It has been shown to inhibit the growth of various bacterial strains effectively. The mechanism is believed to involve interference with bacterial cell wall synthesis and function.
Table 1: Antibacterial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The exact mechanism by which (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine exerts its antibacterial effects is not fully elucidated. However, it is hypothesized to disrupt critical cellular processes in bacteria, leading to cell lysis and death.
Study 1: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine in a murine model infected with Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls, indicating its potential as a therapeutic agent against bacterial infections.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of derivatives of (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine revealed that modifications to the nitrogen atoms significantly impacted antibacterial potency. This study aids in guiding future synthesis of more effective analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with the formation of intermediates via condensation reactions. For example, a mixture of substituted aldehydes and ethyl N-alkylglycinates in methanol, catalyzed by triethylamine, can yield intermediates (e.g., substituted aldehydes 2a-e) . Subsequent steps may include sodium methoxide-mediated cyclization, acidification (HCl for dihydrochloride salt formation), and purification via recrystallization . Key parameters include temperature control (e.g., reflux at 50–60°C) and stoichiometric ratios to minimize byproducts.
Q. How can the purity and structural integrity of the compound be confirmed?
- Methodological Answer : Analytical techniques such as NMR (for stereochemical confirmation), HPLC (for purity assessment >98%), and mass spectrometry (for molecular weight validation) are critical. X-ray crystallography may resolve stereochemical ambiguities, as seen in similar bicyclic structures . Impurity profiling should align with pharmacopeial standards, referencing analogs like Imp. C(BP) dihydrochloride for validation .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer : Critical properties include solubility (tested in polar solvents like methanol/water mixtures), stability under varying pH and temperature (e.g., accelerated degradation studies at 40°C/75% RH), and hygroscopicity (via dynamic vapor sorption). Molecular weight (292.2 g/mol) and hydrogen bonding capacity (donors: 2, acceptors: 3) influence formulation strategies .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of the (4aS,7aS) configuration?
- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation or enzymatic resolution may enforce the desired configuration. Evidence from similar bicyclic systems (e.g., 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride) highlights the use of stereospecific SMILES notations and InChI keys to validate configurations . Reaction conditions (e.g., low-temperature crystallization) can also mitigate racemization .
Q. How should researchers address discrepancies in pharmacological activity linked to stereochemical variants?
- Methodological Answer : Comparative studies using enantiomerically pure samples are essential. For example, bioactivity assays (e.g., receptor binding) should be conducted on both (4aS,7aS) and (4aR,7aR) isomers. Data contradictions may arise from residual impurities or incomplete stereochemical resolution; orthogonal analytical methods (e.g., chiral HPLC coupled with circular dichroism) can clarify such issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
